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Compound of Interest

Compound Name: (S)-2-O-Tolylmorpholine

Cat. No.: B13064414

Get Quote

Executive Summary
(S)-2-O-Tolylmorpholine (also known as (S)-2-(2-methylphenyl)morpholine) is a chiral

morpholine derivative structurally related to phenmetrazine. As a secondary amine acting as a

norepinephrine reuptake inhibitor (NRI), its physicochemical behavior is governed by the

ionization of the morpholine nitrogen and the lipophilicity of the o-tolyl moiety.

Accurate determination of Solubility and Lipophilicity (LogP/LogD) is critical for predicting:

Blood-Brain Barrier (BBB) Penetration: Optimal LogP for CNS drugs is typically 2.0–3.5.

Oral Bioavailability: Dependent on dissolution rate (solubility) and membrane permeability

(LogD).[1]

Formulation Strategy: Selection of salt forms vs. free base.

This guide provides a validated workflow to experimentally determine these parameters,

utilizing theoretical baselines to optimize assay conditions.
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Before initiating wet-lab experiments, we must establish the theoretical boundaries to select

appropriate concentration ranges and buffers.

Structural Properties[2][3]
Chemical Name: (S)-2-(2-methylphenyl)morpholine

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.25 g/mol [2]

Stereochemistry: (S)-enantiomer (active pharmacophore for many NRIs).

Predicted Parameters (Hypothesis Generation)
Based on fragment-based QSAR modeling of structural analogs (e.g., 2-phenylmorpholine,

Phenmetrazine):

Parameter Predicted Value Rationale Impact on Protocol

pKa (Base) 7.8 – 8.2

Morpholine ring (pKa

~8.3) slightly acidified

by the aryl group.

Compound is >90%

ionized (cationic) at

pH 7.4.

LogP (Neutral) 1.6 – 1.9

Phenyl (+1.9) +

Methyl (+0.5) +

Morpholine (-0.86).

Moderate lipophilicity;

suitable for RP-HPLC

methods.

LogD (pH 7.4) 0.8 – 1.2

Reduced effective

lipophilicity due to

ionization.

Aqueous phase

concentration will be

significant; requires

sensitive detection.

Solubility (Int) ~0.5 - 2 mg/mL

Free base is sparingly

soluble; Salt forms

(HCl) are highly

soluble.

Ensure pH control to

distinguish intrinsic

solubility from salt

solubility.
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Methodology 1: Thermodynamic Solubility
Determination
Objective: Determine the equilibrium solubility of (S)-2-O-Tolylmorpholine in physiologically

relevant buffers. Standard: "Shake-Flask" Method (Gold Standard).

Materials
Test Compound: (S)-2-O-Tolylmorpholine (Solid, Free Base or Salt). Note: If using Salt,

record counter-ion.

Buffers:

pH 1.2 (0.1 N HCl) – Simulating Gastric Fluid.

pH 6.8 (Phosphate Buffer) – Simulating Intestinal Fluid.

pH 7.4 (PBS) – Simulating Plasma.

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS/MS.

Experimental Workflow
Step 1: Saturation

Weigh 2–5 mg of compound into a 2 mL glass vial.

Add 500 µL of the respective buffer.

Check for undissolved solid. If fully dissolved, add more compound until a suspension (solid

precipitate) is visible. Crucial: Thermodynamic solubility requires excess solid.

Step 2: Equilibration

Seal vials and place on an orbital shaker at 25°C (± 0.5°C).

Agitate at 300 RPM for 24 hours.
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Optimization: For chiral compounds, ensure no racemization occurs at extreme pH (check

enantiomeric excess if pH < 2 for prolonged periods).

Step 3: Phase Separation

Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved solids.

Self-Validation: Measure the pH of the supernatant. If the pH has shifted by >0.2 units due to

the amine's basicity, re-adjust and re-equilibrate.

Step 4: Analysis

Carefully aspirate the supernatant.

Dilute with mobile phase (e.g., 50:50 Acetonitrile:Water) to fit the calibration range.

Quantify via HPLC-UV (210 nm or 254 nm).

Solubility Decision Tree
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Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility methods based on

development stage.
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Methodology 2: LogP & LogD Determination
Objective: Measure lipophilicity.

LogP: Partitioning of the neutral species (requires pH > pKa + 2, i.e., pH ~10.5, or

calculation).

LogD (7.4): Distribution coefficient at physiological pH (mixture of ionized and neutral

species).

Recommended Method: Miniaturized Shake-Flask (Octanol/Water).

Protocol (Miniaturized)
Preparation:

Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

Prepare a 10 mM stock solution of (S)-2-O-Tolylmorpholine in DMSO.

Partitioning:

In a 2 mL vial, combine 490 µL Buffer (pH 7.4) and 490 µL Octanol.

Add 20 µL of compound stock.

Total Volume: 1 mL. Final DMSO: 2%.

Equilibration:

Vortex vigorously for 1 hour at room temperature.

Centrifuge at 2000 RPM for 20 minutes to ensure complete phase separation.

Quantification:

Sample both the Octanol (Top) and Buffer (Bottom) phases.

Note: The octanol phase may need dilution if the compound is highly lipophilic.
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Analyze via HPLC.

Calculation:

HPLC Analytical Conditions
To ensure specificity for the (S)-enantiomer and avoid interference:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.[3]

Gradient: 5% B to 95% B over 10 mins.

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

Chiral Verification (Optional): If enantiomeric purity is in question, use a Chiralpak IA or AD-H

column with Hexane/IPA mobile phase.

LogD Workflow Diagram
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Figure 2: Step-by-step workflow for miniaturized shake-flask LogD determination.

Data Interpretation & Troubleshooting
Interpreting the Results

If LogD(7.4) < 0: The compound is highly hydrophilic. It may have difficulty crossing the BBB

passively but will be highly soluble.
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If LogD(7.4) > 2.5: High lipophilicity. Good BBB potential, but risk of high plasma protein

binding and metabolic clearance.

Ideal Target: For an NRI, a LogD(7.4) between 1.0 and 2.0 is often ideal, balancing solubility

and permeability.

Common Pitfalls
pH Drift: Morpholines are bases. If the buffer capacity is too low, the compound itself will

raise the pH, artificially increasing the apparent LogD (by increasing the neutral fraction).

Always measure pH after equilibrium.

Emulsions: If the octanol/water interface is cloudy, centrifugation was insufficient. This leads

to erroneous concentration readings.

Adsorption: Lipophilic amines can stick to plastic. Use glass vials and low-binding pipette

tips.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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